molecular formula C22H26N2O2 B7691170 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline

1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B7691170
M. Wt: 350.5 g/mol
InChI Key: AULVZFYEOHXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is not well understood. However, it has been suggested that this compound may exert its biological effects by modulating various cellular signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline. Some of the potential areas of research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential use in the treatment of neurological disorders. In addition, further studies are needed to evaluate the toxicity and safety of this compound in humans.
Conclusion:
In conclusion, 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity in humans.

Synthesis Methods

The synthesis of 1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline involves the condensation of 3-methylbenzoyl chloride with pyrrolidine-1-carboxylic acid followed by cyclization with 1,2,3,4-tetrahydroquinoline in the presence of a base. The yield of the synthesis method is reported to be around 75%.

Scientific Research Applications

1-(3-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-butan-2-yl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-16(3)23-21(25)18-10-11-20-17(14-18)9-6-12-24(20)22(26)19-8-5-7-15(2)13-19/h5,7-8,10-11,13-14,16H,4,6,9,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULVZFYEOHXMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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